molecular formula C18H15ClN6O2 B2959964 3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 904011-18-3

3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one

Cat. No. B2959964
M. Wt: 382.81
InChI Key: YAEOEATYMNITQA-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis for this compound is not available, compounds with similar structures are often synthesized through multi-step reactions involving nucleophilic substitution or condensation reactions. For instance, triazine derivatives can be synthesized from cyanuric chloride .

Scientific Research Applications

Synthesis and Structural Analysis

Research in the field has led to the development of novel triazole derivatives, including compounds with structural similarities to the one , which are synthesized for various applications, including antimicrobial activities. For instance, Bektaş et al. (2007) synthesized novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, showcasing a method that could be relevant for synthesizing similar complex molecules (Bektaş et al., 2007). This synthesis pathway might be adaptable for the targeted compound, indicating a broad potential for creating compounds with antimicrobial properties.

Potential Applications

  • Antimicrobial Properties : The synthesis of triazole derivatives has been linked to potential antimicrobial applications. For example, the work by Bektaş et al. (2007) mentioned above highlights the antimicrobial screening of newly synthesized compounds, some of which demonstrated good or moderate activities against microorganisms. This suggests that similar compounds, including those with the specified chemical structure, could be investigated for antimicrobial properties, contributing to the development of new antibiotics or disinfectants.

  • Molecular Structure and Drug Design : Compounds with a triazine core have been explored for their potential in drug design due to their structural versatility and biological activity. The synthesis and molecular structure analysis, such as that conducted by Hwang et al. (2006), provide insights into how modifications in the molecular structure can influence the activity and potential applications of these compounds (Hwang et al., 2006). This structural understanding is crucial for the design of molecules with specific biological activities, including the target compound.

  • Chemical Reactions and Transformations : The exploration of ring transformations and the synthesis of spirobenzoxazoles by Kurasawa et al. (1988) present a foundational understanding of chemical reactions that could be applied to similar compounds (Kurasawa et al., 1988). These transformations are not only significant for creating compounds with potential pharmaceutical applications but also for understanding the chemical behavior of complex molecules.

properties

IUPAC Name

3-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClN6O2/c1-10-2-5-12(6-3-10)21-17-23-15(22-16(20)24-17)9-25-13-8-11(19)4-7-14(13)27-18(25)26/h2-8H,9H2,1H3,(H3,20,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEOEATYMNITQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-({4-amino-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one

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